1-Ethenyl-3-propan-2-ylpyrrole
Description
Properties
IUPAC Name |
1-ethenyl-3-propan-2-ylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-4-10-6-5-9(7-10)8(2)3/h4-8H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJHXCNSCBXCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Phosphorous oxychloride (POCl₃) for β-halovinylaldehyde synthesis.
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Yield : 58–67% for analogous 1,2,3,4-tetrasubstituted pyrroles.
Mechanistic Insight : The reaction proceeds through enamine intermediate formation, followed by 5-exo-trig cyclization and tautomerization (Scheme 2 in). Isomerization of E-vinylogous amides to Z-isomers precedes enolization and acid-mediated dehydration.
Multi-Component Synthesis Approaches
Solvent-free three-component reactions offer atom-efficient pathways to trisubstituted pyrroles. A protocol involving alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and catalytic KOH (0.1 equiv) under solvent-free conditions achieves 45–81% yields for 2,4,5-trisubstituted-1H-pyrrol-3-ols. For 1-ethenyl-3-propan-2-ylpyrrole, modifying the 1,3-dicarbonyl component to an α,β-unsaturated ketone could enable ethenyl group incorporation, while the isopropyl group may derive from tert-leucine esters.
Key Parameters
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Green Chemistry : Eliminates solvent use, aligning with sustainable practices.
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Limitation : Requires precise stoichiometric control to avoid oligomerization.
Substitution Reactions on Pre-formed Pyrrole Rings
Functionalization of pre-synthesized pyrroles via Friedel-Crafts alkylation or cross-coupling provides post-cyclization substitution flexibility. For example, 1-benzyl-2-ethyl-3-propan-2-ylpyrrole (PubChem CID 130382146) is synthesized via N-alkylation of a pyrrole core. Adapting this approach, this compound could be obtained by:
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Step 1 : N-Alkylation of 3-propan-2-ylpyrrole with vinyl bromide.
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Step 2 : Palladium-catalyzed Heck coupling to optimize ethenyl positioning.
Comparative Data
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| N-Alkylation | Vinyl bromide, NaH | THF, 0°C → RT | ~50% |
| Heck Coupling | Pd(OAc)₂, PPh₃ | DMF, 100°C | 60–75% |
Barton-Zard Pyrrole Synthesis with Nitroalkene Precursors
The Barton-Zard reaction employs nitroalkenes and isocyanides to construct pyrrole rings. Unsymmetrical 3,4-diaryl-3-pyrrolin-2-ones are synthesized via nitroalkene cyclocondensation followed by Weinreb amide reduction. For this compound, a nitroalkene bearing isopropyl and ethenyl groups could serve as the precursor.
Synthetic Pathway
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Nitroalkene Preparation : Suzuki-Miyaura coupling of 1-bromo-1-nitroethene with isopropylboronic acid.
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Cyclocondensation : Reaction with N-methoxy-N-methyl-2-isocyanoacetamide under basic conditions.
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Reduction : LiAlH₄-mediated reduction of the Weinreb amide to the aldehyde, followed by oxidation to the pyrrole.
Yield : 40–65% for analogous 3,4-diarylpyrroles.
Transition-metal-catalyzed cross-coupling enables precise introduction of the ethenyl group. A two-step strategy could involve:
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Step 1 : Synthesis of 3-propan-2-ylpyrrole via Hantzsch pyrrole synthesis.
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Step 2 : Stille coupling between 1-iodopyrrole and tributylvinyltin.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-propan-2-ylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of 1-ethyl-3-propan-2-ylpyrrole.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Ethenyl-3-propan-2-ylpyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-propan-2-ylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Features
Key Observations :
- Substituent Diversity : The target compound’s ethenyl and isopropyl groups contrast with the heptyl chain in 3-Heptyl-1H-pyrrole, which enhances hydrophobicity . Thiophene-containing analogs (e.g., compounds in ) introduce sulfur heteroatoms and polar functional groups (e.g., –OH, –NH–), altering solubility and biological activity .
Physicochemical Properties
- Solubility: The isopropyl group in this compound likely reduces water solubility compared to polar analogs like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol , which has hydrogen-bonding capabilities. 3-Heptyl-1H-pyrrole’s long alkyl chain renders it highly lipophilic, favoring organic solvents .
- Reactivity: The ethenyl group in the target compound may participate in addition or polymerization reactions, whereas the enone system in 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one is prone to nucleophilic attacks. Thiophene-containing compounds () exhibit distinct reactivity due to sulfur’s electron-withdrawing effects .
Biological Activity
1-Ethenyl-3-propan-2-ylpyrrole is a heterocyclic organic compound characterized by a pyrrole ring with an ethenyl group at the first position and a propan-2-yl group at the third position. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and material science.
This compound can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine under acidic conditions. Its structure allows for multiple chemical reactions such as oxidation, reduction, and electrophilic substitution, making it a versatile building block in organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential as a new antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The compound's ability to inhibit tumor growth in xenograft models has further solidified its potential as an anticancer therapeutic .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may act as a competitive inhibitor of certain enzymes that play crucial roles in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that this compound could serve as a template for developing new antimicrobial agents.
Study 2: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Significant (MIC: 32 µg/mL) | High (70% viability reduction) | Versatile applications |
| 1-Ethenyl-3-methylpyrrole | Moderate | Moderate | Less potent than target compound |
| 1-Ethenyl-3-isopropylpyrrole | Low | Low | Limited biological activity |
Q & A
Basic: What are the optimal synthetic routes for 1-Ethenyl-3-propan-2-ylpyrrole, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of pyrrole derivatives like this compound typically involves cross-coupling or cyclization reactions. Key parameters include:
- Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while non-polar solvents improve selectivity.
- Catalysts : Palladium-based catalysts or Lewis acids (e.g., FeCl₃) are used for ethenylation or alkylation steps.
Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction progression and purity . For reproducibility, iterative optimization of time and stoichiometry is critical.
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., ethenyl vs. isopropyl groups) and confirm regioselectivity. Coupling constants resolve stereochemical ambiguities.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=C stretching at ~1600 cm⁻¹).
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced: How does the Favorsky ethynylation mechanism apply to pyrrole derivatives like this compound?
Methodological Answer:
The Favorsky reaction involves ethynylation of carbonyl groups, but adaptation to pyrrolecarbaldehydes requires:
- Base selection : KOH or NaOH in ethanol mediates deprotonation and acetylide formation.
- Electrophilic substitution : The pyrrole’s aromatic system directs ethynylation to the α-position.
Mechanistic studies using DFT calculations (e.g., Gaussian 09) predict transition states, while kinetic isotope effects validate proposed pathways. Contradictions in regioselectivity may arise from solvent polarity or steric effects .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis.
- Quantum mechanical calculations : Tools like ORCA assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways.
For validation, compare computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) .
Advanced: What methodologies are used to evaluate the biological activity of pyrrole-based compounds like this compound?
Methodological Answer:
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging assays quantify IC₅₀ values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) screen for apoptosis induction.
- Molecular docking : Targets like COX-2 or EGFR kinases are modeled to rationalize activity.
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties.
Contradictions between in silico and experimental results require re-evaluating force fields or assay conditions .
Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data during structural elucidation?
Methodological Answer:
- Iterative refinement : Repeat experiments under controlled conditions (e.g., inert atmosphere) to exclude artifacts.
- Multi-technique correlation : Combine NMR, IR, and X-ray data to resolve ambiguous peaks.
- Controlled degradation studies : Hydrolysis or oxidation products clarify substituent positions.
For unresolved cases, synchrotron-based crystallography or 2D NMR (COSY, NOESY) provides higher resolution .
Advanced: What strategies mitigate side reactions during the functionalization of this compound?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., NH of pyrrole) using Boc or Fmoc groups.
- Flow chemistry : Continuous reactors minimize side reactions by precise control of residence time.
- Microwave-assisted synthesis : Accelerates reactions, reducing decomposition pathways.
Post-reaction, column chromatography (silica gel, gradient elution) isolates the desired product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
